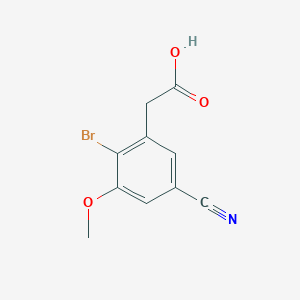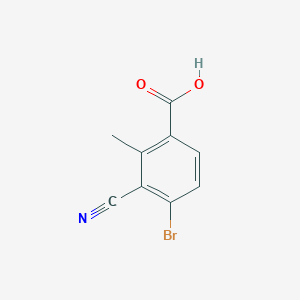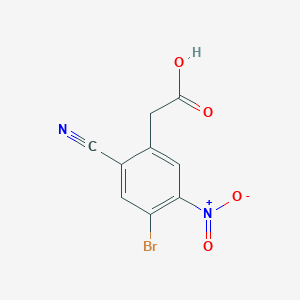
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid
Übersicht
Beschreibung
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid, abbreviated as 2-BCMPA, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a compound that has been studied for its potential use in various fields, including as a therapeutic agent, as a catalyst in organic synthesis, and as a reagent in chemical reactions. This compound is an acetic acid derivative and is composed of bromine, cyanide, and methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-BCMPA has been studied for its potential use in various fields of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a therapeutic agent. It has also been used as a ligand in coordination chemistry and as a probe for studying the structure and function of enzymes.
Wirkmechanismus
2-BCMPA acts as an inhibitor of enzymes by binding to the active sites of enzymes and blocking their activity. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol.
Biochemische Und Physiologische Effekte
2-BCMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol. It has also been shown to have anti-inflammatory and antioxidant properties, and it has been shown to have potential therapeutic effects in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-BCMPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is relatively stable in aqueous solutions. However, it is also a highly toxic compound and must be handled with care.
Zukünftige Richtungen
The potential applications of 2-BCMPA are still being explored. Some possible future directions for research include the development of new synthesis methods for the compound, the exploration of its therapeutic potential, the study of its mechanism of action, the exploration of its potential as a catalyst in organic synthesis, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 2-BCMPA as a reagent in chemical reactions, as a ligand in coordination chemistry, and as a probe for studying the structure and function of enzymes.
Eigenschaften
IUPAC Name |
2-(2-bromo-5-cyano-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-6(5-12)2-7(10(8)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDXQAYMDWKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















